molecular formula C7H2BrClFN B1381674 4-Bromo-2-chloro-3-fluorobenzonitrile CAS No. 1427439-32-4

4-Bromo-2-chloro-3-fluorobenzonitrile

Cat. No.: B1381674
CAS No.: 1427439-32-4
M. Wt: 234.45 g/mol
InChI Key: IURYJYBRHJJICY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a nitrile group.

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-fluorobenzonitrile is a chemical compound that primarily targets ketone oxime anions . These anions play a crucial role in various biochemical reactions, particularly in the formation of aryloxime adducts .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, this compound reacts with ketone oxime anions to form aryloxime adducts . This interaction results in changes to the chemical structure of the targets, thereby altering their function.

Biochemical Pathways

The formation of aryloxime adducts affects various biochemical pathways. These adducts can undergo cyclization under aqueous acidic conditions to produce ketones . Ketones are crucial intermediates in many biochemical pathways, including energy metabolism and synthesis of other bioactive compounds.

Pharmacokinetics

Like many other benzonitriles, it is expected to have good bioavailability due to its small size and ability to form stable complexes with biological targets .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. The formation of ketones can influence a wide range of cellular processes, from energy production to signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which may affect its distribution and interaction with targets in aqueous environments. Additionally, it should be stored in a cool, dry, and well-ventilated place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-fluorobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURYJYBRHJJICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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